molecular formula C13H8FNO4 B025630 3-(2-fluoro-5-nitrophenyl)benzoic acid CAS No. 103978-24-1

3-(2-fluoro-5-nitrophenyl)benzoic acid

Cat. No.: B025630
CAS No.: 103978-24-1
M. Wt: 261.2 g/mol
InChI Key: WTCXPFYKVHTDGH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-nitrophenyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 2-fluoro-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid typically involves the nitration of a fluorinated benzoic acid derivative. The process can be summarized as follows:

    Nitration Reaction: The starting material, 2-fluorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure 3-(2-Fluoro-5-nitrophenyl)-benzoic acid.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-nitrophenyl)-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 3-(2-Amino-5-nitrophenyl)-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-5-nitrophenyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)-benzoic acid depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrophenylacetic acid
  • 2-Fluoro-5-nitrophenyl isocyanate
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Comparison: 3-(2-Fluoro-5-nitrophenyl)-benzoic acid is unique due to its benzoic acid core, which provides different reactivity and applications compared to similar compounds For example, 2-Fluoro-5-nitrophenylacetic acid has an acetic acid core, which affects its solubility and reactivity

Properties

IUPAC Name

3-(2-fluoro-5-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-10(15(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCXPFYKVHTDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547866
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103978-24-1
Record name 2′-Fluoro-5′-nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103978-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 420 mg potassium nitrate in 5 ml concentrated sulfuric acid was added dropwise to a stirred solution of 1 g 3-(2-fluorophenyl)-benzoic acid in 25 ml concentrated sulfuric acid at 0° C. The mixture was stirred at 0° C. for 20 minutes and then poured into iced water. The resulting precipitate was extracted into ethyl acetate and the extracts were combined, dried and evaporated, yielding the product as a white solid (1.2 g, 100% yield), m.p. 272°-274° C. after recrystallization from ethyl acetate. NMR (DMSO-d6, 250 MHz): 8.4 (m, 2H), 8.16 (d, 1H, J=2 Hz), 8.05 (multiplets, 1H), 7.9 (multiplets, 1H), 7.66 (m, 2H), 3.4 (br s, 1H).
Name
potassium nitrate
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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